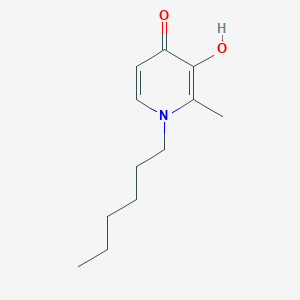

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-

Overview

Description

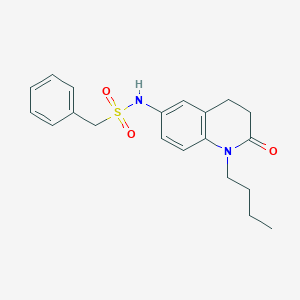

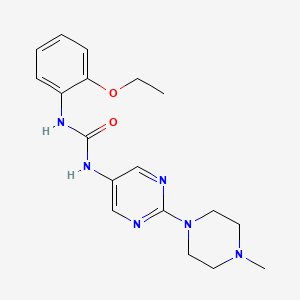

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyridinones, which are known for their diverse biological activities. This compound has shown promising results in various studies, making it a potential candidate for further investigation.

Scientific Research Applications

Physical and Structural Studies

A series of 3-hydroxy-2-methyl-4(1H)-pyridinones, including those with N-substituents like H, CH3, and n-C6H11, have been synthesized and characterized (Nelson, Karpishin, Rettig, & Orvig, 1988). The structural elucidation of these compounds through X-ray diffraction revealed monoclinic and orthorhombic crystal systems for different substituents, providing insights into the influence of substituent variation on the molecular structure. This foundational research underpins the chemical understanding and further applications of these compounds in various fields.

Complexation with Metal Ions

The ability of 3-hydroxy-2-methyl-4-pyridinones to form complexes with metals like aluminum(III) has been characterized, showcasing their potential as ligands in coordination chemistry (Clevette, Nelson, Nordin, Orvig, & Sjoeberg, 1989). Such studies are crucial for the development of metal-based drugs and imaging agents, as well as for understanding metal ion transport and storage in biological systems.

Synthesis and Functionalization

The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrates the chemical versatility of 3-hydroxy-2-methyl-4(1H)-pyridinones (Mekheimer, Mohamed, & Sadek, 1997). These reactions open new pathways for creating a variety of bioactive molecules, highlighting the role of 3-hydroxy-2-methyl-4(1H)-pyridinones in medicinal chemistry and drug design.

Therapeutic Applications

N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been explored as potential therapeutic agents for Alzheimer's disease. These compounds exhibit properties such as metal chelation, antioxidant activity, and the ability to interfere with metal ion-induced amyloid peptide aggregation (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, & Orvig, 2011). This research demonstrates the multifunctional capacity of 3-hydroxy-2-methyl-4(1H)-pyridinones in addressing complex diseases through their diverse biochemical properties.

Mechanism of Action

Biochemical Pathways

According to a study , the compound “1-Hexyl-3-hydroxy-2-methylpyridin-4-one” (also referred to as CM1) in combination with green tea extract (GTE) has been shown to protect against iron-induced oxidative stress in neuroblastoma (SH-SY5Y) cells This suggests that the compound may play a role in the biochemical pathways related to oxidative stress and iron homeostasis.

Result of Action

The compound “1-Hexyl-3-hydroxy-2-methylpyridin-4-one” in combination with green tea extract (GTE) has been shown to increase the viability of iron-loaded cells . The combination of CM1 and GTE also reduced mitochondrial disruption and labile iron pool (LIP) content, and reactive oxygen species (ROS) and TBARS production . These results suggest that the compound may have protective effects against iron-induced oxidative stress in neuroblastoma cells.

properties

IUPAC Name |

1-hexyl-3-hydroxy-2-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-4-5-6-8-13-9-7-11(14)12(15)10(13)2/h7,9,15H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMBXXIGVFMNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=O)C(=C1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876977 | |

| Record name | 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- | |

CAS RN |

30652-18-7 | |

| Record name | 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexyl-3-hydroxy-2-methyl-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)

![2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740155.png)